molecular formula C12H14O B14414491 1-Methoxy-4-(penta-1,3-dien-1-yl)benzene CAS No. 83374-41-8

1-Methoxy-4-(penta-1,3-dien-1-yl)benzene

Katalognummer: B14414491
CAS-Nummer: 83374-41-8
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: OWXNYLMFVVNADO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-4-(penta-1,3-dien-1-yl)benzene is an organic compound with the molecular formula C12H14O It is a derivative of benzene, where a methoxy group (-OCH3) is attached to the benzene ring at the para position relative to a penta-1,3-dien-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(penta-1,3-dien-1-yl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-4-bromobenzene with penta-1,3-dien-1-yl magnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methoxy-4-(penta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the penta-1,3-dien-1-yl group to a saturated alkyl chain.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated alkyl derivatives.

    Substitution: Halogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-4-(penta-1,3-dien-1-yl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Methoxy-4-(penta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the penta-1,3-dien-1-yl group can undergo conjugation with other π-systems. These interactions can influence the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

    1-Methoxy-4-(1-propenyl)benzene:

    1-Methoxy-4-methylbenzene:

Uniqueness: 1-Methoxy-4-(penta-1,3-dien-1-yl)benzene is unique due to the presence of the penta-1,3-dien-1-yl group, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

83374-41-8

Molekularformel

C12H14O

Molekulargewicht

174.24 g/mol

IUPAC-Name

1-methoxy-4-penta-1,3-dienylbenzene

InChI

InChI=1S/C12H14O/c1-3-4-5-6-11-7-9-12(13-2)10-8-11/h3-10H,1-2H3

InChI-Schlüssel

OWXNYLMFVVNADO-UHFFFAOYSA-N

Kanonische SMILES

CC=CC=CC1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.